molecular formula C10H8N2S B1629976 Isoquinoline-1-carbothioamide CAS No. 435273-39-5

Isoquinoline-1-carbothioamide

Cat. No.: B1629976
CAS No.: 435273-39-5
M. Wt: 188.25 g/mol
InChI Key: HLWSLJSWUSSKDL-UHFFFAOYSA-N
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Description

Isoquinoline-1-carbothioamide, also known as IQCT, is a thioamide derivative of isoquinoline. It is a heterocyclic organic compound that contains sulfur, nitrogen, and carbon atoms in its structure. It has shown potent suppression of lipopolysaccharide (LPS)-induced inflammation and cell migration in BV2 microglial cells .


Synthesis Analysis

This compound can be synthesized through several methods. The most common method involves the condensation of aryl ketones and hydroxylamine . Other methods include the use of microwave, clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as isoquinolines and derivatives. These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo [c]pyridine .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. An efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines by a three-component reaction involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Physical And Chemical Properties Analysis

Isoquinoline, a similar compound to this compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base .

Scientific Research Applications

  • Urease Inhibition : N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and found to exhibit significant urease inhibitory potential. Some analogues demonstrated potency greater than the standard thiourea (Ali et al., 2021).

  • Antiparasitic Activity : Isoquinoline-1-carbothioamide derivatives have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives displayed higher activity than Nifurtimox, a standard treatment (Bollini et al., 2009).

  • Corrosion Inhibition : Certain isoquinoline analogs, such as N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments (About et al., 2020).

  • Binding to Nucleic Acids : Isoquinoline alkaloids, including derivatives of this compound, have been studied for their potential anticancer properties and interactions with nucleic acids. These interactions are critical for understanding their mechanism of action in drug design (Bhadra & Kumar, 2011).

  • Carcinostatic Activity : Isoquinoline-1-carboxaldehyde thiosemicarbazone, a related compound, has demonstrated carcinostatic activity against various cancer cell lines, indicating its potential use in cancer treatment (French & Blanz, 1965).

  • Mass Spectrometric Studies : Isoquinoline derivatives have been investigated for their behavior in mass spectrometry, important for understanding their properties as drug candidates (Thevis et al., 2008).

  • Antimicrobial Activities : Natural isoquinoline N-oxide alkaloids have exhibited a wide range of biological activities, including antimicrobial and antitumor effects (Dembitsky et al., 2015).

  • Rhodium-Catalyzed Synthesis : Novel synthetic pathways involving isoquinolines, like the Rhodium-catalyzed carbothiolation route to substituted isoquinolines, have been developed, highlighting the compound's significance in organic synthesis (Arambašić et al., 2013).

  • Anticonvulsant Evaluation : N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have been synthesized and evaluated for anticonvulsant effects, indicating the therapeutic potential of isoquinoline derivatives in epilepsy treatment (Malik et al., 2013).

Mechanism of Action

Target of Action

Isoquinoline-1-carbothioamide primarily targets BV2 microglial cells . These cells play a crucial role in the immune response within the central nervous system. The compound’s interaction with these cells can significantly influence neuroinflammatory responses, which are associated with various neurodegenerative disorders .

Mode of Action

This compound interacts with its targets by suppressing the production of pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) . It also reverses the suppression of the anti-inflammatory cytokine IL-10 . Furthermore, it attenuates the expression of inducible NO synthase and cyclooxygenase-2 .

Biochemical Pathways

The compound affects the MAPKs/NF-κB pathway . It inhibits the nuclear translocation of NF-κB through the inhibition of IκB phosphorylation . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK . The inhibition of this pathway mediates its anti-inflammatory and anti-migratory effects .

Pharmacokinetics

The compound’s effects on inflammation and cell migration in bv2 microglial cells suggest that it can cross the blood-brain barrier and interact with its targets effectively .

Result of Action

The compound’s action results in the suppression of inflammation and cell migration in BV2 microglial cells . This is achieved through the inhibition of the MAPKs/NF-κB pathway, leading to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce the production of pro-inflammatory mediators and cell migration in BV2 microglial cells . The compound’s ability to suppress these effects suggests that it can effectively counteract the inflammatory environment induced by LPS .

Properties

IUPAC Name

isoquinoline-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWSLJSWUSSKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622015
Record name Isoquinoline-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435273-39-5
Record name 1-Isoquinolinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435273-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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